2-Fluoro-N-methyl-4-nitrobenzamide is an organic compound often synthesized as an intermediate in the production of other chemical compounds, particularly pharmaceuticals. [] It belongs to the class of benzamides, characterized by a benzene ring attached to an amide group. While its own specific biological activity has not been extensively studied in the provided literature, it serves as a precursor to molecules with potential applications in various fields.
2-Fluoro-N-methyl-4-nitrobenzamide is a chemical compound with the molecular formula and a molecular weight of approximately 198.15 g/mol. This compound is notable for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly androgen receptor antagonists, which are used in the treatment of hormone-refractory prostate cancer. Its chemical structure features a nitro group and a fluorine atom, which contribute to its biological activity and reactivity in synthetic processes .
2-Fluoro-N-methyl-4-nitrobenzamide is categorized under organic compounds and specifically falls within the class of aromatic amides. It is synthesized from 2-fluoro-4-nitrotoluene, utilizing various chemical reactions that include oxidation, chlorination, amination, and reduction processes. The compound is registered under CAS number 915087-24-0 and is available from multiple chemical suppliers for research purposes .
The synthesis of 2-fluoro-N-methyl-4-nitrobenzamide typically involves several key steps:
This multi-step synthetic route allows for high yields of the desired product, with reported yields reaching up to 98% in some cases .
2-Fluoro-N-methyl-4-nitrobenzamide participates in various chemical reactions due to its functional groups:
These reactions highlight the versatility of 2-fluoro-N-methyl-4-nitrobenzamide as a building block for further chemical transformations .
As an intermediate in the synthesis of androgen receptor antagonists, 2-fluoro-N-methyl-4-nitrobenzamide functions by inhibiting androgen receptor activity. This inhibition is crucial for reducing the growth of androgen-dependent cancer cells. The mechanism involves binding to the androgen receptor, preventing its activation by natural ligands such as testosterone or dihydrotestosterone, thereby disrupting signaling pathways that promote cancer cell proliferation .
The physical and chemical properties of 2-fluoro-N-methyl-4-nitrobenzamide include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
The primary applications of 2-fluoro-N-methyl-4-nitrobenzamide include:
2-Fluoro-N-methyl-4-nitrobenzamide (CAS: 915087-24-0) is a strategically engineered building block in synthesizing next-generation antiandrogen therapies. Its molecular architecture combines three critical functional elements: a fluorine atom (inductive effects), a nitro group (electron-withdrawal), and an N-methyl amide (hydrogen-bonding capability). This triad enables precise regioselective reactions essential for constructing complex androgen receptor antagonists like apalutamide, where this compound serves as the western benzamide fragment [2] .
The compound’s commercial designation as a "BUILDING BLOCK" (Catalog ID: S70933) by suppliers like AChemBlock underscores its industrial significance [2]. Its chemical fingerprint—SMILES: CNC(=O)C1=CC=C([N+](=O)[O-])C=C1F
—facilitates coupling reactions at the meta-position relative to fluorine, allowing efficient conjugation with heterocyclic cores in active pharmaceutical ingredients (APIs) [7]. Priced at ~$350/100g, its accessibility enables scalable production of prostate cancer therapeutics [2] [7].
Table 1: Commercial and Molecular Specifications of 2-Fluoro-N-methyl-4-nitrobenzamide
Property | Specification |
---|---|
CAS Registry Number | 915087-24-0 |
Molecular Formula | C₈H₇FN₂O₃ |
Molecular Weight | 198.15 g/mol |
IUPAC Name | 2-fluoro-N-methyl-4-nitrobenzamide |
Purity (Commercial Grade) | 95% |
Key Suppliers | AChemBlock, ChemScene, Apolloscientific |
The development of 2-fluoro-N-methyl-4-nitrobenzamide parallels advancements in targeting resistant prostate cancer. Traditional antiandrogens (e.g., bicalutamide) suffered from agonist switching in androgen receptor (AR) overexpression states. Apalutamide—whose synthesis relies on this intermediate—addressed this by irreversibly binding to AR’s ligand-binding domain, thereby suppressing nuclear translocation and DNA recruitment .
Patent analyses reveal that introducing the ortho-fluorine to the benzamide scaffold (as in 2-fluoro-N-methyl-4-nitrobenzamide) enhanced binding affinity to AR mutants prevalent in castration-resistant prostate cancer (CRPC). The fluorine’s steric and electronic effects minimized off-target interactions, while the nitro group enabled downstream reduction to amines for heterocycle fusion [7]. This molecular innovation was pivotal in apalutamide’s 2018 FDA approval for non-metastatic CRPC, representing a 30% increase in metastasis-free survival over predecessors.
Table 2: Evolution of Antiandrogen Intermediates in Prostate Cancer Therapy
Intermediate Era | Structural Features | Therapeutic Limitations |
---|---|---|
First-gen (e.g., Flutamide) | Non-fluorinated anilides | Agonist switching in CRPC |
Second-gen (e.g., Enzalutamide) | Trifluoromethyl benzamides | Blood-brain barrier toxicity |
Apalutamide Intermediates (This Compound) | Ortho-fluorinated N-methylbenzamides | Optimized pharmacokinetics/selectivity |
The compound’s role extends beyond synthesis: Its crystalline form (MFCD09909407) ensures batch consistency in Good Manufacturing Practice (GMP) production, directly impacting drug solubility and bioavailability [7].
Compound Names Mentioned in Article: